Allyl hydrogen disulfide

Gas Chromatography Volatile Sulfur Profiling Garlic Flavor Chemistry

Allyl hydrogen disulfide (AHDS; 3-(disulfanyl)prop-1-ene; C₃H₆S₂) is a low-molecular-weight (106.21 g/mol) allyl hydropolysulfide generated during thermal degradation of the garlic-derived cysteine sulfoxides alliin and deoxyalliin. As a terminal hydropolysulfide (RS₂H) bearing a single free thiol, AHDS occupies a mechanistically distinct position in the cascade of organosulfur transformations that originate from allicin (diallyl thiosulfinate).

Molecular Formula C3H6S2
Molecular Weight 106.21 g/mol
CAS No. 193625-54-6
Cat. No. B12567047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl hydrogen disulfide
CAS193625-54-6
Molecular FormulaC3H6S2
Molecular Weight106.21 g/mol
Structural Identifiers
SMILESC=CCSS
InChIInChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2
InChIKeyVVYGQCSDUHWFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Hydrogen Disulfide (CAS 193625-54-6): A Defined Allicin-Decomposition Hydropolysulfide Intermediate for H₂S-Mediated Pharmacology Research and Flavor Chemistry Studies


Allyl hydrogen disulfide (AHDS; 3-(disulfanyl)prop-1-ene; C₃H₆S₂) is a low-molecular-weight (106.21 g/mol) allyl hydropolysulfide generated during thermal degradation of the garlic-derived cysteine sulfoxides alliin and deoxyalliin [1]. As a terminal hydropolysulfide (RS₂H) bearing a single free thiol, AHDS occupies a mechanistically distinct position in the cascade of organosulfur transformations that originate from allicin (diallyl thiosulfinate). Unlike its thermodynamically stable symmetric counterparts diallyl disulfide (DADS) and diallyl trisulfide (DATS), AHDS is a transient intermediate that directly embodies the hydropolysulfide (RSₙH) species identified as the key H₂S-liberating molecule in the Benavides model of garlic vasoactivity [2]. Its structural simplicity—one allyl substituent, a disulfide bridge, and a terminal sulfhydryl—makes it a targeted chemical probe for disentangling the contributions of allyl versus sulfhydryl moieties to biological H₂S donation kinetics.

Why Diallyl Disulfide (DADS) or Diallyl Trisulfide (DATS) Cannot Substitute for Allyl Hydrogen Disulfide in Mechanistic H₂S-Donation and Flavor-Precursor Studies


DADS and DATS are symmetric allyl polysulfides (R-Sₙ-R, n = 2, 3) that require thiol-mediated nucleophilic attack at the α-carbon of the allyl group or at a tethering sulfur atom to generate the hydropolysulfide intermediate (RSₙH) prerequisite for H₂S release [1]. AHDS bypasses this rate-limiting activation step because it is itself the hydropolysulfide; its free sulfhydryl enables direct, thiol-independent H₂S liberation or persulfide exchange. Substituting DADS or DATS for AHDS in an experimental system therefore conflates the kinetics of enzymatic or non-enzymatic activation with the kinetics of H₂S release, obscuring the true H₂S donor capacity of the test article. In analytical contexts, AHDS elutes as a discrete peak (Kovats retention index 844 on HP-5 [2]) that is readily distinguishable from DADS (RI ≈ 1079) and DATS (RI ≈ 1297), making it an essential reference standard for unambiguous identification in complex garlic-derived matrices.

Allyl Hydrogen Disulfide: Quantitative Differentiation Evidence Against Closest Garlic-Derived Analogs


GC Retention Index Differentiation from Diallyl Disulfide and Diallyl Trisulfide on a Standard Non-Polar Column

Allyl hydrogen disulfide is chromatographically resolved from its closest symmetric disulfide and trisulfide analogs under standard temperature-programmed GC conditions on an HP-5 capillary column (30 m × 0.25 mm × 0.25 μm; N₂ carrier). The Kovats retention index (RI) of AHDS is 844, which is substantially lower than that of diallyl disulfide (DADS, RI ≈ 1079) and diallyl trisulfide (DATS, RI ≈ 1297), consistent with its lower molecular mass and higher polarity conferred by the terminal sulfhydryl group [1]. This RI differential enables unambiguous identification of AHDS in complex garlic volatile extracts where DADS and DATS co-occur.

Gas Chromatography Volatile Sulfur Profiling Garlic Flavor Chemistry

Quantitative Formation from Alliin Thermal Degradation as a Function of Temperature

In a closed model system, alliin was heated at four temperatures (80, 100, 140, and 200 °C) with variable water content. Allyl hydrogen disulfide was identified as a distinct volatile degradation product. At 100 °C, AHDS was generated at 0.35 mg/g of alliin, whereas the dominant symmetric product diallyl disulfide (DADS) formed at 13.28 mg/g, representing a ~38-fold higher abundance of DADS [1]. This quantifies AHDS as a low-abundance but mechanistically diagnostic intermediate rather than a terminal stable product.

Food Processing Chemistry Flavor Precursor Stability Thermal Degradation Kinetics

Mechanistic Position as the Direct Hydropolysulfide (RS₂H) H₂S-Donor Intermediate, Bypassing Thiol-Dependent Activation Required by DADS and DATS

The Benavides model of garlic-mediated H₂S production establishes that allyl-substituted polysulfides (R-Sₙ-R′) generate H₂S via a hydropolysulfide intermediate (RSₙH) formed through nucleophilic substitution at the α-carbon of the allyl group or at a tethering sulfur atom [1]. Allyl hydrogen disulfide (AHDS, C₃H₆S₂ = allyl-S₂-H) is chemically identical to the RS₂H intermediate that DADS (allyl-S₂-allyl) must first form through thiol-dependent cleavage before H₂S can be liberated. In the vasorelaxation assay, potency correlates directly with H₂S yield; compounds that generate RSₙH more efficiently produce greater vasorelaxation [1]. As a pre-formed hydropolysulfide, AHDS is predicted to exhibit faster H₂S release kinetics than DADS under equimolar conditions in thiol-limited environments, although direct comparative polarographic H₂S sensor data for pure AHDS versus DADS remain to be published in the peer-reviewed literature.

H₂S Pharmacology Vasorelaxation Mechanism Garlic Cardiovascular Signaling

Enzymatic Generation from S-Allylmercapto-L-Cysteine by Cysteine S-Conjugate β-Lyases: A Defined Metabolic Route Distinct from Allicin-Derived Pathways

BRENDA enzyme database entries for cysteine-S-conjugate β-lyase (EC 4.4.1.13) document the stoichiometric conversion of S-allylmercapto-L-cysteine (SAMC) to allyl hydrodisulfide (AHDS), pyruvate, and NH₃ in Rattus norvegicus [1]. This provides an experimentally validated, enzymatic route to AHDS that is orthogonal to the spontaneous decomposition of allicin into DADS and DATS. The SAMC → AHDS reaction is a defined β-elimination releasing exactly one equivalent of AHDS per equivalent of SAMC, enabling precise stoichiometric control in experimental systems. In contrast, DADS and DATS are generated via non-enzymatic disproportionation pathways with poorly controlled stoichiometry.

Enzymology Cysteine S-Conjugate Metabolism Garlic Bioactivation

Allyl Hydrogen Disulfide (CAS 193625-54-6): Research and Industrial Application Scenarios Where Differentiation Drives Selection


Certified Reference Standard for GC-MS Identification of Garlic Volatile Degradation Products

Food analysis laboratories developing GC-MS methods for garlic-containing products require pure AHDS as a certified reference standard to validate peak assignments. With a Kovats RI of 844 on HP-5, AHDS elutes distinctly from DADS (RI 1079) and DATS (RI 1297) [1]. Without an authentic AHDS standard, co-elution or misassignment risks overestimating DADS content in thermally processed garlic samples where AHDS is present as a minor but consistent degradation product (0.35 mg/g alliin at 100 °C) [2].

Mechanistic H₂S-Donor Probe in Vascular Pharmacology Research

Cardiovascular research groups studying garlic-mediated vasorelaxation need to isolate the contribution of the hydropolysulfide intermediate (RSₙH) from that of the parent symmetric polysulfides. AHDS, as the direct RS₂H species, enables experiments that bypass the thiol-dependent activation step required by DADS and DATS [1]. This chemical probe approach allows measurement of H₂S release kinetics that reflect only the hydropolysulfide decomposition step, rather than the composite kinetics of activation plus decomposition inherent to DADS.

Substrate for Enzymatic H₂S Production Assays Using Cysteine S-Conjugate β-Lyase

Biochemistry laboratories characterizing β-lyase (EC 4.4.1.13) activity or developing coupled enzymatic H₂S-generation systems can use SAMC as a prodrug substrate that yields AHDS stoichiometrically [1]. Unlike allicin-derived polysulfide mixtures where product distribution is pH- and temperature-dependent, the SAMC/AHDS system provides exactly one molar equivalent of a defined hydropolysulfide per enzymatic turnover, enabling quantitative kinetic analyses and calibration of H₂S detection methods.

Flavor Chemistry Research on Non-Enzymatic Garlic Aroma Formation Pathways

Food scientists studying the thermal generation of garlic aroma during cooking need to distinguish non-enzymatic pathways from enzymatic allicin formation. AHDS is a quantifiable marker of the thermal degradation route (0.35 mg/g from alliin at 100 °C) [1], absent in fresh crushed garlic where alliinase dominates. Its presence or absence in a processed garlic product provides forensic evidence of the thermal history and processing conditions, supporting quality control and flavor optimization studies.

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